molecular formula C11H19N3O B8109041 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8109041
M. Wt: 209.29 g/mol
InChI Key: JTUKSMDXUNGVDN-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate compound, followed by cyclization using a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-c]pyridine ring .

Scientific Research Applications

4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-c]pyridine derivatives, such as:

  • 5-halo-1H-pyrazolo[3,4-c]pyridine
  • 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Uniqueness

What sets 4-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine apart is its unique ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and other scientific research .

Properties

IUPAC Name

4-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-14-11-7-12-5-9(8-15-4-2)10(11)6-13-14/h6,9,12H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUKSMDXUNGVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(CNC2)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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